3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
铜催化策略在吡唑并[1,5-a]嘧啶核心功能化中的应用
铜催化点击反应(CuAAC)已成为构建1,2,3-三唑环的首选方法,其在高区域选择性与温和反应条件方面的优势显著。针对目标化合物的7-胺基功能化,文献报道采用CuSO~4~·5H~2~O与抗坏血酸钠的催化体系,在叔丁醇-水(1:1)混合溶剂中实现炔丙基化前体与叠氮糖苷的高效偶联。例如,将7-氧-炔丙基吡唑并嘧啶(0.189 mmol)与1-叠氮-2,3,4,6-四-O-乙酰基-D-葡萄糖(0.189 mmol)在50°C微波辐射下反应20分钟,可获得高达98%的糖基杂化物产率。
该过程的反应机理涉及铜(I)催化的环加成反应,其中炔烃与叠氮化物首先生成铜-炔中间体,随后经六元环过渡态形成三唑环。关键参数包括催化剂负载量(通常为5 mol%)、溶剂极性与温度控制。对比传统油浴加热(6小时,80%产率),微波辅助技术通过均匀热传导显著缩短反应时间至20分钟,同时减少副产物生成。值得注意的是,三氟甲基的强吸电子效应可增强吡唑环的缺电子特性,从而提升铜络合物的稳定性,进一步优化反应动力学。
微波辅助炔丙基化与三唑连接策略的协同优化
微波辐射技术在有机合成中的应用已从单纯加速反应发展为精确控制区域选择性的有效手段。在目标化合物的合成路径中,7-位炔丙基化是关键步骤。研究表明,以碳酸钾为碱、DMF为溶剂,在100°C微波辐射下反应10分钟,可将炔丙基溴(1.2当量)高效引入吡唑并嘧啶骨架,产率达92%。此过程中,微波的非热效应通过极性过渡态的选择性激活,显著降低活化能,避免传统加热导致的过度取代或环开裂。
进一步的三唑环构建中,微波条件(50°C,100 W)与铜催化体系的协同作用可实现多组分一锅法反应。例如,将炔丙基化中间体、叠氮糖苷与催化剂直接混合,经单次微波处理即可获得目标产物,无需中间体纯化。这种策略不仅简化操作流程,还通过原位生成活性中间体减少副反应。对比实验显示,一锅法较分步法总产率提升约15-20%,且产物纯度更高(HPLC >99%)。
C3与C5位取代基工程对反应活性的调控机制
吡唑环C3与C5位的取代基电子特性深刻影响反应路径与产物稳定性。密度泛函理论(DFT)计算表明,三氟甲基(-CF~3~)作为强吸电子基团占据C2位时,可通过σ-电子诱导效应降低吡唑环的电子云密度,使邻近的C3位更易发生亲核攻击。而当C5位引入甲基供电子基团时,其超共轭效应可部分抵消-CF~3~的吸电子作用,形成独特的电子微环境,促进铜催化过程中的配位-解离平衡。
针对2-氯苯基取代基的空间效应,分子动力学模拟显示其邻位氯原子与吡唑环N1氢之间可形成弱分子内氢键(键长约2.8 Å),这种构象锁定效应显著提高中间体的热稳定性。实验数据证实,在相同反应条件下,含2-氯苯基的衍生物较对位取代类似物的半衰期延长约40%。此外,C5位甲基的立体阻碍可有效抑制非对映异构体的形成,使产物异构体比例从无取代基时的1:1优化至9:1。
取代基组合的电子效应量化分析显示,Hammett常数(σ)总和与反应速率常数(k)呈线性相关(R²=0.93)。当C3位为-CF~3~(σ=0.54)、C5位为-CH~3~(σ=-0.17)时,其综合电子效应(Σσ=0.37)恰好处于最佳反应活性区间,对应k值达0.42 min⁻¹,较其他取代组合提高2-3倍。这种精确的取代基调控为设计高反应性吡唑并嘧啶前体提供了理论依据。
Properties
Molecular Formula |
C20H14ClF3N4 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H14ClF3N4/c1-12-11-16(26-13-7-3-2-4-8-13)28-19(25-12)17(18(27-28)20(22,23)24)14-9-5-6-10-15(14)21/h2-11,26H,1H3 |
InChI Key |
YJWXLIUUXGEDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. The compound has been studied for its ability to inhibit various kinases involved in cancer progression.
- Mechanism of Action : It is believed that this compound inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that related compounds showed cytotoxic effects on multiple cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency against these targets .
- Another investigation revealed that the compound effectively reduced tumor growth in xenograft models when administered at specific dosages .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent.
- Activity Against Bacteria : Studies have reported that pyrazolo[1,5-a]pyrimidines possess broad-spectrum activity against various bacterial strains, including drug-resistant strains. The mechanism may involve disruption of bacterial DNA synthesis or inhibition of specific metabolic pathways .
-
Case Studies :
- In vitro assays demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may have anti-inflammatory properties.
- Mechanism : The anti-inflammatory effects are hypothesized to stem from the inhibition of phosphodiesterase enzymes, which are involved in the inflammatory response. This could make the compound a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Table 1: Biological Activities of 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or antagonist, blocking the activity of specific proteins and disrupting cellular processes. For example, it may inhibit estrogen receptor β (ERβ), leading to altered gene expression and cellular responses .
Comparison with Similar Compounds
Key Observations:
Position 3 :
- 4-Fluorophenyl (e.g., Compound 32) is optimal for M. tb inhibition, achieving IC₅₀ values <0.2 µM . The target compound’s 2-chlorophenyl may reduce potency due to steric hindrance or altered electron distribution .
Position 2: Trifluoromethyl (target compound) is rare in reported analogs.
Position 7 :
Key Observations:
- The target compound’s synthesis would require sequential Suzuki couplings for the 2-chlorophenyl and trifluoromethyl groups, followed by N-phenyl amine introduction .
- N-(Pyridin-2-ylmethyl) analogs (e.g., Compound 32) exhibit superior microsomal stability (>90%), critical for in vivo efficacy . The N-phenyl group in the target compound may alter clearance rates, necessitating further study.
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound by reviewing relevant studies and synthesizing findings from various sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with several substituents:
- 2-Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl group : Known to improve metabolic stability and bioactivity.
- Methyl and phenyl groups : Potentially contribute to the overall pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a synthesized library of related compounds was screened against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7. It was found that certain derivatives exhibited significant growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | MDA-MB-231 | Data not specified |
| Other derivatives | MCF-7 | 15.3 |
The study indicated that while some compounds showed promising results, others did not exhibit significant activity against the MDA-MB-231 cell line .
Antibacterial and Antibiofilm Activity
Another area of investigation involves the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. A study synthesized a series of these compounds and evaluated their antibacterial efficacy:
| Compound | Bacteria Tested | Activity |
|---|---|---|
| 3a (related structure) | E. coli | Moderate inhibition |
| 3b (related structure) | S. aureus | Strong inhibition |
The results demonstrated that certain derivatives could inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections .
Insecticidal Activity
The insecticidal properties of pyrazolo[1,5-a]pyrimidines have also been explored. Research indicated that specific derivatives could effectively target agricultural pests:
| Compound | Target Pest | Effectiveness |
|---|---|---|
| 3-(2-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Aphids | High mortality rate |
This suggests that the compound may be beneficial in agricultural settings as an insecticide .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis via Copper-Catalyzed Reactions : A study developed a copper-catalyzed method for synthesizing triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. The resulting compounds were tested for anticancer activity against various cell lines .
- Antimicrobial Screening : Another research effort focused on synthesizing pyrazolo derivatives and assessing their antimicrobial properties against a panel of bacteria. The findings indicated that modifications to the core structure could enhance efficacy .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine core formation, followed by functionalization at positions 3, 5, and 7. Key steps include:
- Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 2-chlorophenyl) using Pd catalysts and boronic acids .
- Amine substitution at position 7 via nucleophilic aromatic substitution (SNAr) with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Trifluoromethyl group introduction via halogen exchange using CF₃ sources like TMSCF₃ under copper catalysis .
Optimization : Yield improvements (≥70%) are achieved by controlling temperature (80–120°C), solvent polarity (e.g., dichloromethane for SNAr), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .
Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in regiochemistry?
- X-ray crystallography confirms regiochemistry and molecular geometry, particularly for the pyrazolo-pyrimidine core and substituent orientations .
- 1H/13C NMR distinguishes between isomers:
- HRMS validates molecular weight (e.g., m/z 446.1 [M+H]+) with <2 ppm error .
Basic: What preliminary biological screening methods are recommended to assess its activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, KDR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Controls : Include reference inhibitors (e.g., imatinib for kinases) and solvent-only blanks .
Advanced: How do structural modifications (e.g., substituent variation) influence structure-activity relationships (SAR)?
- 2-Chlorophenyl vs. 4-fluorophenyl : The 2-chloro group enhances steric hindrance, reducing off-target binding but lowering solubility .
- Trifluoromethyl group : Increases metabolic stability and electron-withdrawing effects, boosting kinase affinity .
- N-phenyl substitution : Bulky substituents (e.g., 3-methoxyphenyl) improve selectivity for ATP-binding pockets .
Methodology : Parallel synthesis of analogs with systematic substituent swaps, followed by bioactivity clustering .
Advanced: What computational strategies predict binding modes and guide lead optimization?
- Molecular docking (AutoDock Vina) into target proteins (e.g., PDB 3POZ) identifies key interactions:
- MD simulations (AMBER) assess binding stability over 100 ns, with RMSD <2 Å indicating robust target engagement .
Advanced: How can conflicting data on biological activity across studies be resolved?
- Source of contradictions : Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds .
- Resolution strategies :
Advanced: What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?
- PK profiling : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24h. Analyze via LC-MS/MS for t₁/₂, Cmax, and bioavailability .
- Xenograft models : Use immunodeficient mice with subcutaneous tumor implants (e.g., HCT-116 colorectal) to assess tumor growth inhibition at 25 mg/kg/day .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
